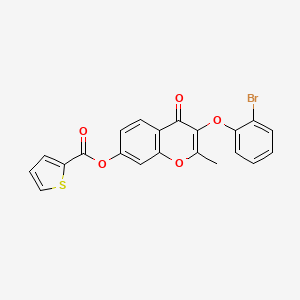

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

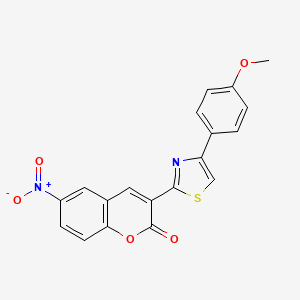

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The chromenone core provides a rigid, planar structure, while the bromophenoxy and thiophene-2-carboxylate groups may add steric bulk and influence the compound’s overall shape and properties.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The bromine atom in the bromophenoxy group could potentially be a site of electrophilic aromatic substitution reactions. The carbonyl group in the chromenone core could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the nature and arrangement of its functional groups .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Synthesis of Heterocyclic Compounds : Methyl 2-(bromomethyl)thiophene-3-carboxylates reacted with substituted 2-hydroxybenzonitriles to produce methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates. These compounds underwent tandem cyclization to form benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones, showcasing a method to synthesize complex heterocyclic systems (Yagodkina-Yakovenko et al., 2018).

Palladium-Catalyzed Arylation : Thiophene-2-carboxylates substituted at the 3-position were coupled with a variety of aryl/heteroaryl bromides under in situ decarboxylation. This process produced 5-arylated thiophene-3-sulfonic amides or esters, illustrating a direct regiospecific arylation technique (Bheeter et al., 2013).

Intramolecular Proton Transfer Mechanisms : The intramolecular proton transfer mechanisms of derivatives of 3-hydroxychromone were investigated, providing insights into the chemical behavior and potential application of similar compounds in fluorescence-based applications (Huang et al., 2017).

Photochemical Synthesis : Research on the photochemical synthesis of 4H-Thieno[3,2-c]chromene and their optical properties highlights the potential of such compounds in the development of covert marking pigments due to their unique photophysical properties (Ulyankin et al., 2021).

Material Science and Polymer Chemistry

Functionalized Polythiophenes : A study on the postpolymerization modification strategy to functionalize poly(3-hexylthiophene) highlights the application of similar chemical structures in tuning the properties of conjugated polymers for various device applications (Koo et al., 2014).

Electrochemical Synthesis of Polymers : The electrochemical synthesis of polythiophenes and polyselenophenes, when substituted with electron-donor groups, demonstrates the potential of similar chemical structures in the development of conductive polymers for electronic applications (Dian et al., 1986).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Propriétés

IUPAC Name |

[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrO5S/c1-12-20(27-16-6-3-2-5-15(16)22)19(23)14-9-8-13(11-17(14)25-12)26-21(24)18-7-4-10-28-18/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFRMPDULXGAAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)OC4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2968683.png)

![5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2968684.png)

![5-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2968688.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B2968689.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;dihydrochloride](/img/structure/B2968693.png)

![2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2968694.png)

![(5-Fluoropyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2968695.png)

![5-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2968697.png)

![N-(2-bromo-4-methylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2968699.png)

![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2968702.png)